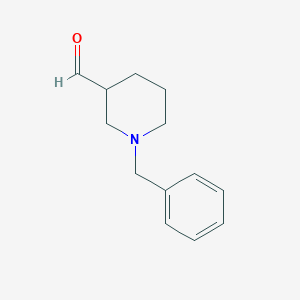









|
REACTION_CXSMILES
|
[Li]CCCC.[Cl:6][C:7]1[C:8](I)=[C:9]2[CH:15]=[CH:14][N:13]([Si:16]([CH:23]([CH3:25])[CH3:24])([CH:20]([CH3:22])[CH3:21])[CH:17]([CH3:19])[CH3:18])[C:10]2=[N:11][CH:12]=1.[CH2:27]([N:34]1[CH2:39][CH2:38][CH2:37][CH:36]([CH:40]=[O:41])[CH2:35]1)[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>C1COCC1>[CH2:27]([N:34]1[CH2:39][CH2:38][CH2:37][CH:36]([CH:40]([C:8]2[C:7]([Cl:6])=[CH:12][N:11]=[C:10]3[N:13]([Si:16]([CH:23]([CH3:25])[CH3:24])([CH:20]([CH3:22])[CH3:21])[CH:17]([CH3:19])[CH3:18])[CH:14]=[CH:15][C:9]=23)[OH:41])[CH2:35]1)[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1
|


|
Name
|
|
|
Quantity
|
8.62 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=C2C(=NC1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C)I
|
|
Name
|
|
|
Quantity
|
135 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
4.21 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CCC1)C=O
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Type
|
CUSTOM
|
|
Details
|
After stirring for about 40 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the temperature below about −70° C
|
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture was stirred at about −75° C. for about 2 h
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched by dropwise addition of saturated aqueous NH4Cl (100 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
the THF was removed under reduced pressure
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted into EtOAc (250 mL)
|
|
Type
|
WASH
|
|
Details
|
washed with brine (200 mL)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


Reaction Time |
40 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CCC1)C(O)C1=C2C(=NC=C1Cl)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.88 g | |
| YIELD: CALCULATEDPERCENTYIELD | 99.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |